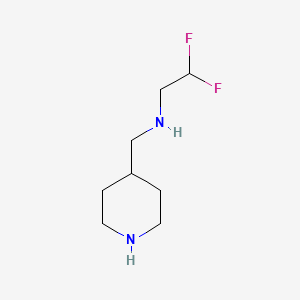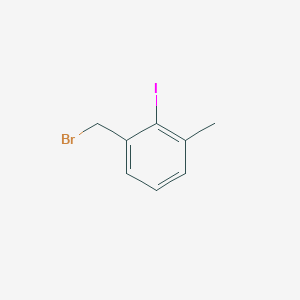![molecular formula C25H25FN4O2S B13353299 N-(1-cyano-4-methylcyclohexyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B13353299.png)
N-(1-cyano-4-methylcyclohexyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyano-4-methylcyclohexyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-methylacetamide: is a complex organic compound that features a quinazolinone core, a fluorophenyl group, and a cyano-substituted cyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-4-methylcyclohexyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-methylacetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate amines under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted with a nucleophile.
Attachment of the Cyano-Substituted Cyclohexyl Moiety: This step involves the reaction of a cyano-substituted cyclohexylamine with the quinazolinone intermediate.
Thioether Formation: The final step involves the formation of a thioether linkage between the quinazolinone core and the cyano-substituted cyclohexyl moiety using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the cyano group.
Substituted Aromatics: From electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development: The quinazolinone core is a common scaffold in medicinal chemistry, and this compound could be explored for its potential as a therapeutic agent.
Biological Probes: It can be used as a probe to study biological pathways involving quinazolinone derivatives.
Industry
Polymer Chemistry: The compound can be used as a monomer or additive in the synthesis of specialized polymers.
Mechanism of Action
The mechanism of action of N-(1-Cyano-4-methylcyclohexyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-methylacetamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by mimicking natural substrates, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyano-4-methylcyclohexyl)-2-((3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-methylacetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-(1-Cyano-4-methylcyclohexyl)-2-((3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-methylacetamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in N-(1-Cyano-4-methylcyclohexyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-methylacetamide can significantly influence its chemical reactivity and biological activity compared to its analogs. Fluorine atoms can enhance metabolic stability and binding affinity, making this compound potentially more effective in its applications.
Properties
Molecular Formula |
C25H25FN4O2S |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-(1-cyano-4-methylcyclohexyl)-2-[3-(2-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-methylacetamide |
InChI |
InChI=1S/C25H25FN4O2S/c1-17-11-13-25(16-27,14-12-17)29(2)22(31)15-33-24-28-20-9-5-3-7-18(20)23(32)30(24)21-10-6-4-8-19(21)26/h3-10,17H,11-15H2,1-2H3 |
InChI Key |
FLXSVGKTQNYYQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C#N)N(C)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate](/img/structure/B13353222.png)




![2-[(6-bromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13353259.png)


![N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B13353270.png)

![(3S,10AS)-8-chloro-N-((R)-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide](/img/structure/B13353287.png)
![6-(2-Methyl-3-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353300.png)


